4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
Overview
Description
“4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline” is a type of quinoline, which is a class of organic compounds with a benzene ring fused to a pyridine ring . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
The synthesis of quinolines involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The molecular formula of “4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline” is C11H6ClF3IN. The molecular weight is 371.52 g/mol.Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides using Hantzsch esters as the stoichiometric reductants .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is significant in pharmaceuticals. This group is found in many FDA-approved drugs, enhancing pharmacological properties such as metabolic stability and bioavailability . The compound’s structure could be utilized in the development of new therapeutic agents, particularly where the introduction of a trifluoromethyl group is beneficial.
Organic Synthesis
In synthetic organic chemistry, quinoline derivatives serve as key scaffolds for constructing complex molecules . The specific substituents on the quinoline ring, such as chloro, iodo, and trifluoromethyl groups, offer diverse reactivity, enabling the synthesis of a wide range of biologically active compounds.
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Quinoline derivatives are often involved in a variety of biochemical pathways due to their ability to interact with various biological targets .
Result of Action
Quinoline derivatives can have a variety of effects depending on their specific structure and the biological target they interact with .
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
properties
IUPAC Name |
4-chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3IN/c1-5-10(16)9(12)7-4-6(11(13,14)15)2-3-8(7)17-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACSAZAAIXBCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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